molecular formula C9H14ClNO B13206227 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole

2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole

Cat. No.: B13206227
M. Wt: 187.66 g/mol
InChI Key: ZLOOCIWRGAZUJR-UHFFFAOYSA-N
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Description

2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This specific compound is characterized by the presence of a chloro-substituted methylpropyl group and an ethyl group attached to the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole typically involves the reaction of 1-chloro-2-methylpropyl chloroformate with an appropriate oxazole precursor. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 1-chloro-2-methylpropyl chloroformate. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the oxazole .

Scientific Research Applications

2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxazole ring can engage in various chemical interactions. These interactions can affect biological pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-methylpropyl chloroformate
  • 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
  • Acetochloro-beta-D-glucose
  • 2-Acetyl-4-bromothiophene
  • 5-Amino-2-bromobenzoic acid

Uniqueness

2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

2-(1-chloro-2-methylpropyl)-4-ethyl-1,3-oxazole

InChI

InChI=1S/C9H14ClNO/c1-4-7-5-12-9(11-7)8(10)6(2)3/h5-6,8H,4H2,1-3H3

InChI Key

ZLOOCIWRGAZUJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=COC(=N1)C(C(C)C)Cl

Origin of Product

United States

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